7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
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Overview
Description
7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds in the presence of a base, such as sodium ethoxide or sodium methoxide . The reaction proceeds through a cyclocondensation mechanism, leading to the formation of the pyrazolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a corrosion inhibitor for metals
Mechanism of Action
The mechanism of action of 7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its necroptosis inhibitory activity.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Used as a corrosion inhibitor.
1H-pyrazolo[3,4-b]pyridine derivatives: Explored for their diverse biological activities.
Uniqueness
7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one stands out due to the presence of the difluoroethyl group, which can enhance its chemical stability and biological activity. This unique structural feature may contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H10F2N2O |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
7-(1,1-difluoroethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C9H10F2N2O/c1-9(10,11)8-3-2-7(14)6-4-5-12-13(6)8/h4-5,8H,2-3H2,1H3 |
InChI Key |
XHHRUVWIOCBFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(=O)C2=CC=NN12)(F)F |
Origin of Product |
United States |
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